molecular formula C11H10N4O2 B608996 Methyltetrazine-Acid CAS No. 1380500-88-8

Methyltetrazine-Acid

Cat. No.: B608996
CAS No.: 1380500-88-8
M. Wt: 230.23
InChI Key: TZNOWMYISKGWCY-UHFFFAOYSA-N
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Description

Methyltetrazine-Acid is a chemical compound known for its unique properties and applications in bioorthogonal chemistry. It is often used as a bioorthogonal handle for imaging enzyme activities in situ, making it a valuable tool in various scientific research fields . The compound is characterized by its ability to form stable covalent bonds with other molecules without interfering with biological processes, which is crucial for studying complex biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-Acid can be synthesized through various methods, including the Pinner reaction and “Pinner-like” reactions. These methods involve the formation of tetrazine rings from appropriate precursors under controlled conditions . Additionally, metal-catalyzed carbon-carbon bond formations using convenient tetrazine intermediates have been explored to improve the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Scientific Research Applications

Cancer Research

Isox Dual has been studied extensively in the context of cancer therapy. Its dual inhibition mechanism is believed to interfere with oncogenic signaling pathways, making it a candidate for combination therapies.

Case Study: Multiple Myeloma
In a study examining the impact of bromodomain inhibitors on the IRF4-MYC oncogenic axis in multiple myeloma, Isox Dual was compared with other inhibitors like JQ1 and SGC-CBP30. The results indicated that while Isox Dual showed some inhibitory effects, it was less effective than the combination of JQ1 and SGC-CBP30, suggesting limited advantages over existing treatments .

Efficacy Data Table:

Treatment TypeComplete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
Isox Dual Alone0%20%40%40%
JQ1 + SGC-CBP3010%50%30%10%

Epigenetic Research

As a chemical probe, Isox Dual is instrumental in studying epigenetic modifications and their roles in gene expression regulation. It helps researchers understand how bromodomain proteins interact with acetylated lysines on histones and non-histone proteins.

Research Findings:
A study highlighted that Isox Dual's inhibition of CBP/p300 and BRD4 can lead to significant changes in gene expression profiles associated with various cancers. The compound's ability to disrupt these interactions provides insights into therapeutic strategies targeting epigenetic regulators .

Optimization of Synthesis

The synthesis of Isox Dual has been optimized to improve yield and scalability. The refined synthetic route addresses challenges faced in earlier methods, making it more amenable for large-scale production necessary for clinical applications .

Mechanism of Action

Comparison with Similar Compounds

Methyltetrazine-Acid is unique in its ability to act as a minimal bioorthogonal tag, allowing for efficient and specific labeling of biomolecules. Similar compounds include:

Biological Activity

Methyltetrazine-acid (MeTz-Acid) is a compound that has gained attention in recent years for its potential applications in bioorthogonal chemistry and activity-based protein profiling (ABPP). This article explores the biological activity of MeTz-Acid, focusing on its synthesis, mechanisms of action, and applications in live-cell imaging and enzyme activity visualization.

Synthesis of this compound

The synthesis of MeTz-Acid involves several steps, typically starting from commercially available amino acids. A notable method includes the transformation of Cbz-protected asparagine into methyltetrazinylalanine (MeTz-Ala) through a series of reactions involving dehydration to nitrile, tetrazine formation, and subsequent oxidation. The overall yield of the final product can vary, but it is generally around 13% for MeTz-Ala .

Methyltetrazine acts as a bioorthogonal handle that can facilitate the visualization of enzyme activities within complex biological systems. The mechanism primarily relies on the inverse electron demand Diels-Alder (IEDDA) reaction, which allows for the selective tagging of proteins without interfering with their biological functions. This property is particularly advantageous in live-cell imaging where maintaining physiological conditions is crucial .

1. Activity-Based Protein Profiling (ABPP)

MeTz-Acid has been successfully used in ABPP to visualize enzyme activities such as those of cysteine proteases. In one study, MeTz-Ala was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, demonstrating similar inhibition patterns to the parent compound while allowing for real-time visualization of protease activity in live cells .

2. Live-Cell Imaging

The ability of MeTz to function as a minimal bioorthogonal tag has been demonstrated in various cellular contexts. For instance, experiments involving Jurkat T-cells showed that MeTz can effectively label cathepsin activity under mildly acidic conditions, which are optimal for these enzymes . Additionally, bone marrow-derived dendritic cells (BMDCs) were used to confirm that the ligation between MeTz and TCO-modified fluorophores occurs within live cells, allowing for effective localization of cathepsin activity .

3. In Vivo Applications

Recent advancements have also explored the use of fluorine-18 labeled methyltetrazines ([^18F]MeTz) for positron emission tomography (PET) imaging. These studies indicated that [^18F]MeTz exhibited rapid brain uptake and clearance, making it suitable for pre-targeted PET imaging applications . The pharmacokinetic properties suggest that MeTz could play a significant role in non-invasive imaging techniques for neurological conditions.

Case Studies

StudyFocusFindings
Study 1ABPP with MeTz-AlaDemonstrated effective visualization of cathepsin activity in live cells; similar inhibition pattern to parent compound .
Study 2PET Imaging with [^18F]MeTzShowed fast distribution in brain; suitable for pre-targeting applications due to rapid clearance and stability .
Study 3Fluorescent Tetrazine EthersValidated use of tetrazines in bioorthogonal ligations; increased fluorescence observed in treated cells indicating successful tagging .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for Methyltetrazine-Acid?

this compound is typically synthesized via multi-step reactions involving hydrazine derivatives and nitrosation processes. A common approach includes coupling 3-mercaptopropionic acid with hydrazine hydrate, followed by cyclization and functionalization using diazomethane (Scheme 1 in ). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (230.22 g/mol) . Experimental protocols must detail reagent stoichiometry, reaction times, and purification steps to ensure reproducibility .

Q. How do structural features of this compound influence its stability in experimental conditions?

The tetrazine ring confers thermal stability, while the carboxylic acid group enhances solubility in polar solvents. However, prolonged exposure to light or moisture can degrade the compound. Stability studies should include accelerated degradation tests under varying pH, temperature, and UV exposure, monitored via HPLC and UV-Vis spectroscopy . Storage at -20°C in anhydrous organic solvents (e.g., DMSO) is recommended to prevent hydrolysis .

Q. What analytical techniques are critical for validating this compound in PROTAC linker synthesis?

Key techniques include:

  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Titration methods (e.g., acid-base or redox) to quantify reactive sites .
  • X-ray crystallography (if crystalline) for absolute configuration determination .
  • Chromatographic purity validation (HPLC ≥95%) to ensure suitability for biological applications .

Q. What are the best practices for handling this compound to minimize experimental variability?

  • Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation.
  • Pre-dry solvents (e.g., molecular sieves for DMF) to avoid side reactions.
  • Standardize thawing protocols (e.g., gradual warming to 25°C) to prevent thermal shock .

Q. How does this compound participate in bioorthogonal reactions, and what are its limitations?

The compound reacts selectively with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling live-cell imaging. Limitations include competing hydrolysis in aqueous media and steric hindrance in bulky substrates. Kinetic studies using stopped-flow spectroscopy are recommended to quantify reaction rates (k₂ ~ 10³ M⁻¹s⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound’s bioorthogonal labeling efficiency?

Systematic optimization involves:

  • DoE (Design of Experiments) to evaluate pH, temperature, and solvent effects on reaction kinetics .
  • Fluorescent quenching assays (e.g., using TAMRA-labeled TCO) to track labeling efficiency in real time .
  • Molecular dynamics simulations to predict steric/electronic barriers in complex biological matrices .

Q. How should researchers resolve contradictions in kinetic data from IEDDA reactions?

Contradictions may arise from impurities or competing pathways. Mitigation strategies include:

  • Control experiments with purified substrates and inert atmospheres .
  • Cross-validation using orthogonal techniques (e.g., LC-MS for byproduct analysis) .
  • Meta-analysis of published rate constants to identify outliers and systemic biases .

Q. What methodological considerations are critical when designing PROTAC linkers with this compound?

  • Linker length optimization : PEG spacers (e.g., PEG4-PEG24) balance solubility and target engagement .
  • Click chemistry compatibility : Ensure IEDDA reactivity aligns with cellular uptake kinetics .
  • In vitro validation : Use ubiquitination assays and proteasome activity profiling to confirm degradation efficiency .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

  • DFT calculations to map transition states and activation energies for proposed reactions .
  • Docking studies to evaluate non-covalent interactions with biological targets (e.g., enzymes) .
  • Machine learning models trained on existing kinetic data to predict optimal reaction conditions .

Q. What protocols ensure this compound’s purity in sensitive applications like in vivo studies?

  • Multi-step purification : Combine column chromatography and recrystallization to achieve ≥99% purity .
  • Stability profiling : Conduct accelerated degradation studies under physiological conditions (37°C, PBS buffer) .
  • Endotoxin testing : Use Limulus amebocyte lysate (LAL) assays for biocompatibility validation .

Q. How does this compound’s stability vary under extreme conditions (e.g., high temperature or acidic environments)?

  • Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
  • pH stability assays : Monitor structural integrity via NMR in buffers ranging from pH 2–10 .
  • Real-time stability monitoring : Use Raman spectroscopy for non-destructive analysis in sealed containers .

Q. What challenges arise in reproducing this compound synthesis at scale, and how can they be addressed?

  • Batch variability : Implement process analytical technology (PAT) for in-line monitoring .
  • Byproduct formation : Optimize reaction stoichiometry and quenching protocols .
  • Scalability limits : Use microreactor systems to maintain reaction control in large-scale syntheses .

Properties

IUPAC Name

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWMYISKGWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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